N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide
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Overview
Description
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro and methyl group, and an acetamide moiety linked to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde. This intermediate is synthesized through a series of reactions, including chlorination and formylation under Vilsmeyer conditions . The aldehyde is then reacted with 2-(3,4-dimethoxyphenyl)acetamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde: An intermediate in the synthesis of the target compound.
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones: Synthesized via multi-component reactions involving pyrazole derivatives.
Uniqueness
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3,4-dimethoxyphenyl)acetohydrazide stands out due to its specific substitution pattern and the presence of both pyrazole and acetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
383894-40-4 |
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Molecular Formula |
C21H21ClN4O3 |
Molecular Weight |
412.9g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-14-17(21(22)26(25-14)16-7-5-4-6-8-16)13-23-24-20(27)12-15-9-10-18(28-2)19(11-15)29-3/h4-11,13H,12H2,1-3H3,(H,24,27)/b23-13+ |
InChI Key |
HTSSHGIUFWTNLG-YDZHTSKRSA-N |
SMILES |
CC1=NN(C(=C1C=NNC(=O)CC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CC2=CC(=C(C=C2)OC)OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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